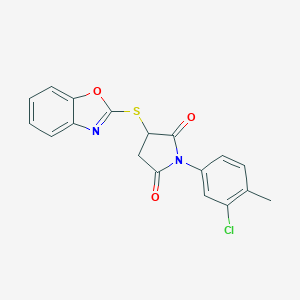
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium intermediates.
Reduction: Reduction reactions can convert the iminium intermediates back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the β-carbon atom of the enamine fragment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and acetyl or benzoyl chlorides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like m-toluidine, 1-aminoadamantane, o-aminophenol, and 2-amino-3-hydroxypyridine are commonly used.
Major Products Formed
The major products formed from these reactions include enamino ketones, condensed pyrrolediones, and various linear amines .
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to disrupt biological membrane systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with cellular components is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine stands out due to its specific structural features, such as the presence of the o-tolyl-amine group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
328089-07-2 |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4g/mol |
Nombre IUPAC |
3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C18H20N2/c1-13-8-4-7-11-16(13)19-17-15-10-6-5-9-14(15)12-18(2,3)20-17/h4-11H,12H2,1-3H3,(H,19,20) |
Clave InChI |
MLKBQZYZOVMPKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C |
SMILES canónico |
CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399852.png)
![Ethyl 7-(4-cyanophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399853.png)
![Ethyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399854.png)
![Ethyl7-(3-ethoxy-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399857.png)
![Ethyl 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399858.png)
![Methyl7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399859.png)
![Methyl 7-{3-[(4-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B399860.png)
![Ethyl 4-[3-(tert-butylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B399861.png)

![Ethyl 4-({[3-(4-hydroxybutyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B399865.png)
![5-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B399869.png)
![Methyl2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoate](/img/structure/B399870.png)
![3-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B399871.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B399874.png)
